molecular formula C18H28N2O5 B8145164 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid

Cat. No.: B8145164
M. Wt: 352.4 g/mol
InChI Key: RCZJZYCYUGRGNH-HNNXBMFYSA-N
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Description

This compound (CAS: 233689-24-2) is a chiral amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenyl ring substituted with a 2-(dimethylamino)ethoxy group, and a propanoic acid backbone in the (S)-configuration. Its molecular formula is $ \text{C}{18}\text{H}{28}\text{N}2\text{O}5 $, with a molar mass of 352.43 g/mol . This compound is typically used as an intermediate in peptide synthesis or drug development, leveraging its Boc group for temporary amine protection during solid-phase synthesis .

Properties

IUPAC Name

(2S)-3-[4-[2-(dimethylamino)ethoxy]phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O5/c1-18(2,3)25-17(23)19-15(16(21)22)12-13-6-8-14(9-7-13)24-11-10-20(4)5/h6-9,15H,10-12H2,1-5H3,(H,19,23)(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZJZYCYUGRGNH-HNNXBMFYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCN(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCN(C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-(2-(dimethylamino)ethoxy)phenyl)propanoic acid, often referred to as Boc-DMAE-Phe, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The molecular formula for Boc-DMAE-Phe is C17H24N2O5C_{17}H_{24}N_{2}O_{5}, with a molecular weight of 336.38 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amine functionalities during chemical reactions.

PropertyValue
Molecular FormulaC17H24N2O5C_{17}H_{24}N_{2}O_{5}
Molecular Weight336.38 g/mol
CAS Number623950-02-7
Purity≥95%

Research has indicated that the biological activity of Boc-DMAE-Phe may involve modulation of various cellular pathways. Preliminary studies suggest that it could act as an inhibitor of certain kinases involved in cancer cell proliferation. Specifically, the compound has been shown to interfere with the HSET (KIFC1) pathway, which is crucial for the survival of centrosome-amplified cancer cells .

In Vitro Studies

In vitro assays have demonstrated that Boc-DMAE-Phe exhibits significant cytotoxicity against several cancer cell lines. For instance, it was found to induce multipolar spindle formation in centrosome-amplified DLD1 human colon cancer cells, leading to increased rates of apoptosis . The effectiveness of Boc-DMAE-Phe was quantified using the following metrics:

Cell LineIC50 (μM)
DLD1 (4NCA)15
DLD1 (2N)No significant effect

Case Studies

A notable case study involved the application of Boc-DMAE-Phe in a high-throughput screening assay aimed at identifying novel HSET inhibitors. The compound was observed to cause a 21% increase in multipolarity in treated DLD1 cells, indicating its potential as a therapeutic agent against cancers characterized by centrosome amplification .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the Boc-protected amino acid core but differ in phenyl ring substituents, which significantly alter their physicochemical properties and applications. Below is a detailed comparison:

Substituent Variations and Physicochemical Properties

Compound Name Substituent on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound 2-(Dimethylamino)ethoxy $ \text{C}{18}\text{H}{28}\text{N}2\text{O}5 $ 352.43 Polar, ionizable group; potential CNS targeting due to dimethylamino moiety
(S)-2-((Boc)amino)-3-(4-((tert-butyldimethylsilyl)oxy)phenyl)propanoic acid TBDMS-protected hydroxy $ \text{C}{20}\text{H}{33}\text{NO}_5\text{Si} $ 419.59 Hydrophobic; used in intermediates requiring selective deprotection
(S)-2-((Boc)amino)-3-(4-fluorophenyl)propanoic acid Fluoro $ \text{C}{14}\text{H}{18}\text{FNO}_4 $ 295.30 Enhanced metabolic stability; common in PET tracers
(S)-2-((Boc)amino)-3-(4-chloro-3-fluorophenyl)propanoic acid Chloro, fluoro $ \text{C}{14}\text{H}{17}\text{ClFNO}_4 $ 317.74 Increased lipophilicity; antiviral research
(S)-2-((Boc)amino)-3-(2,6-difluoro-4-hydroxyphenyl)propanoic acid Difluoro, hydroxy $ \text{C}{14}\text{H}{17}\text{F}2\text{NO}5 $ 317.29 Polar; potential for hydrogen bonding in enzyme inhibition
(S)-2-((Boc)amino)-3-(thiophen-2-yl)propanoic acid Thiophene $ \text{C}{13}\text{H}{19}\text{NO}_4\text{S} $ 309.36 Heterocyclic; used in peptidomimetics targeting proteases

Functional and Pharmacological Differences

  • Antiviral Activity : The chloro-fluoro derivative () is linked to HIV-1 entry inhibition studies, leveraging halogen interactions with viral proteins .
  • Imaging Applications : Fluorine-substituted analogs (e.g., ) are precursors for $^{18}\text{F}$-labeled PET tracers due to fluorine's favorable nuclear properties .
  • Anti-Inflammatory Potential: Hydroxy-substituted analogs () are explored for immunoproteasome inhibition, critical in autoimmune diseases .

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